molecular formula C16H17N5O4 B14091295 8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one

8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one

Cat. No.: B14091295
M. Wt: 343.34 g/mol
InChI Key: SGKSNYONOQAKPJ-UHFFFAOYSA-N
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Description

8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the imidazo[2,1-f]purin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Hydroxylation and methylation: These functional groups are introduced through selective hydroxylation and methylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethoxyphenyl isothiocyanate
  • 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
  • 2-(3,4-dimethoxyphenyl)ethan-1-amine

Uniqueness

8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C16H17N5O4/c1-19-13-12(14(22)18-16(19)23)21-7-6-20(15(21)17-13)10-5-4-9(24-2)8-11(10)25-3/h4-5,8H,6-7H2,1-3H3,(H,18,22,23)

InChI Key

SGKSNYONOQAKPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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